molecular formula C21H19N3O3 B5524185 N-({N'-[(E)-(Furan-2-YL)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide

N-({N'-[(E)-(Furan-2-YL)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide

Cat. No.: B5524185
M. Wt: 361.4 g/mol
InChI Key: KGCRECCJSSBCMZ-OEAKJJBVSA-N
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Description

N-({N’-[(E)-(Furan-2-YL)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

The synthesis of N-({N’-[(E)-(Furan-2-YL)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide typically involves the condensation reaction between a primary amine and a carbonyl compound. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The specific synthetic route involves the reaction of furan-2-carbaldehyde with hydrazinecarboxamide, followed by the addition of 2,2-diphenylacetic acid. The reaction conditions include heating the mixture to around 80-100°C for several hours to ensure complete condensation and formation of the Schiff base .

Chemical Reactions Analysis

N-({N’-[(E)-(Furan-2-YL)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a ligand in coordination chemistry, forming stable complexes with transition metals.

    Biology: The compound exhibits significant biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for treating various diseases.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-({N’-[(E)-(Furan-2-YL)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide involves its interaction with biological molecules. The compound can bind to metal ions through its azomethine nitrogen and carbonyl oxygen, forming stable complexes. These complexes can interact with proteins and enzymes, inhibiting their activity and leading to various biological effects. The molecular targets include enzymes involved in cell proliferation and survival pathways, making it a potential anticancer agent .

Comparison with Similar Compounds

N-({N’-[(E)-(Furan-2-YL)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide can be compared with other Schiff bases and hydrazone derivatives:

    N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: This compound has similar structural features but differs in its substituents, leading to different biological activities.

    N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: Another similar compound with variations in the phenyl ring, affecting its chemical reactivity and applications.

N-({N’-[(E)-(Furan-2-YL)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide stands out due to its unique combination of the furan ring and diphenylacetamide moiety, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c25-19(24-23-14-18-12-7-13-27-18)15-22-21(26)20(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-14,20H,15H2,(H,22,26)(H,24,25)/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCRECCJSSBCMZ-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)NN=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)N/N=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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